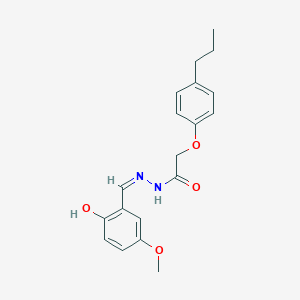![molecular formula C20H24FN5O B6059123 4-[4-(3-fluorobenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B6059123.png)
4-[4-(3-fluorobenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(3-fluorobenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine is a chemical compound that belongs to the class of pyrimidine derivatives. It has gained significant attention in scientific research due to its potential therapeutic applications in various diseases.
Mecanismo De Acción
The mechanism of action of 4-[4-(3-fluorobenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine involves the inhibition of specific enzymes and signaling pathways. It has been found to inhibit the activity of various kinases, including AKT and mTOR, which are involved in cancer cell growth and proliferation. It also targets the cholinergic system in the brain, which is responsible for cognitive function and memory. Additionally, it regulates the activity of certain ion channels in the heart, which are involved in cardiac function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[4-(3-fluorobenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine are dependent on the specific disease and target of interest. In cancer research, this compound has been found to induce apoptosis and inhibit cancer cell proliferation. In neurological disorders, it has been shown to improve cognitive function and memory. In cardiovascular diseases, it has been found to regulate blood pressure and improve heart function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-[4-(3-fluorobenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine in lab experiments include its specificity and potency in targeting specific enzymes and signaling pathways. It is also easily synthesized and purified, making it readily available for research studies. However, limitations include its potential toxicity and off-target effects, which require careful consideration and optimization of experimental conditions.
Direcciones Futuras
For the research of 4-[4-(3-fluorobenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine include expanding its therapeutic applications in various diseases, exploring its potential as a drug candidate, and optimizing its pharmacokinetic and pharmacodynamic properties. Additionally, further studies are needed to elucidate its mechanism of action and identify potential targets for drug development.
Métodos De Síntesis
The synthesis of 4-[4-(3-fluorobenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine involves the reaction of 4-(3-fluorobenzoyl)piperazine and 1-piperidinyl-2,4,6-trichloropyrimidine in the presence of a base. The product is obtained by purification through column chromatography. The purity and identity of the compound are verified by various analytical techniques such as NMR, IR, and mass spectrometry.
Aplicaciones Científicas De Investigación
4-[4-(3-fluorobenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine has shown promising results in various scientific research studies. It has been investigated for its potential therapeutic applications in cancer, neurological disorders, and cardiovascular diseases. In cancer research, this compound has been found to inhibit the growth of cancer cells by targeting specific signaling pathways. In neurological disorders, it has been studied for its potential to improve cognitive function and memory. In cardiovascular diseases, it has been explored for its ability to regulate blood pressure and improve heart function.
Propiedades
IUPAC Name |
(3-fluorophenyl)-[4-(6-piperidin-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN5O/c21-17-6-4-5-16(13-17)20(27)26-11-9-25(10-12-26)19-14-18(22-15-23-19)24-7-2-1-3-8-24/h4-6,13-15H,1-3,7-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGCLJZRFHLSAIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC(=NC=N2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(3-Fluorobenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{2-[4-(3,6-dimethyl-2-pyrazinyl)-1-piperazinyl]-2-oxoethyl}-4-(3-furylmethyl)-2-piperazinone](/img/structure/B6059048.png)
![7-[(5-methoxy-3-methyl-1H-indol-2-yl)carbonyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6059053.png)
![3-{2-[4-(2-fluorophenoxy)-1-piperidinyl]-2-oxoethyl}-4-isopropyl-2-piperazinone](/img/structure/B6059055.png)
![N-(5-chloro-2-methoxyphenyl)-3-[1-(2-pyrazinyl)-3-piperidinyl]propanamide](/img/structure/B6059061.png)
![1-(2-phenylethyl)-N-[1-(1-phenyl-1H-pyrazol-4-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6059067.png)
![ethyl 2-{5-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}benzoate](/img/structure/B6059069.png)
![2-(4-methylphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B6059071.png)
![N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-{3-oxo-1-[2-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide](/img/structure/B6059082.png)

![4-[(2-fluorobenzyl)amino]-1-(2-phenylethyl)-2-pyrrolidinone](/img/structure/B6059104.png)


![2-[1-(4-biphenylylmethyl)-3-oxo-2-piperazinyl]-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B6059140.png)